![molecular formula C7H3ClN2OS B037975 1,2,3-Benzothiadiazole-7-carbonyl chloride CAS No. 124371-49-9](/img/structure/B37975.png)
1,2,3-Benzothiadiazole-7-carbonyl chloride
Overview
Description
1,2,3-Benzothiadiazole-7-carbonyl chloride, also known as BTC-Cl, is a chemical compound that belongs to the class of benzothiadiazole derivatives. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mechanism of Action
The mechanism of action of 1,2,3-Benzothiadiazole-7-carbonyl chloride is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes, leading to the inhibition of cell growth and proliferation. It also induces apoptosis, a programmed cell death process, in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
1,2,3-Benzothiadiazole-7-carbonyl chloride has various biochemical and physiological effects, including its ability to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. It also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2,3-Benzothiadiazole-7-carbonyl chloride in lab experiments include its high purity, good stability, and ease of synthesis. It is also a versatile compound that can be used in various research applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are various future directions for the research and development of 1,2,3-Benzothiadiazole-7-carbonyl chloride. These include its use as a diagnostic tool for the detection of cancer and other diseases, the development of novel therapeutic agents based on its structure and properties, and the exploration of its potential applications in materials science and nanotechnology. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, 1,2,3-Benzothiadiazole-7-carbonyl chloride is a versatile and promising chemical compound that has various scientific research applications. Its unique properties and characteristics make it a potential candidate for various research fields, including materials science, nanotechnology, and medicine. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
1,2,3-Benzothiadiazole-7-carbonyl chloride has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, a precursor for the synthesis of benzothiadiazole-based organic semiconductors, and a potential therapeutic agent for the treatment of cancer and other diseases. Its unique properties, such as its high fluorescence quantum yield and good biocompatibility, make it a promising candidate for various research applications.
properties
CAS RN |
124371-49-9 |
---|---|
Product Name |
1,2,3-Benzothiadiazole-7-carbonyl chloride |
Molecular Formula |
C7H3ClN2OS |
Molecular Weight |
198.63 g/mol |
IUPAC Name |
1,2,3-benzothiadiazole-7-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)12-10-9-5/h1-3H |
InChI Key |
FHWNOXLHRUSQMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)Cl |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)Cl |
synonyms |
1,2,3-Benzothiadiazole-7-carbonyl chloride (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.